[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26,27-Diamino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,24,26-octaen-13-yl] acetate [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26,27-Diamino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,24,26-octaen-13-yl] acetate
Brand Name: Vulcanchem
CAS No.: 62041-01-4
VCID: VC0141737
InChI: InChI=1S/C37H47N3O11/c1-15-11-10-12-16(2)36(47)40-28-27(39)26(38)23-24(32(28)45)31(44)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)41)19(5)30(43)18(4)29(15)42/h10-15,17-19,22,29-30,33,42-44H,38-39H2,1-9H3/b11-10+,14-13+,16-12+,40-28?/t15-,17+,18+,19+,22-,29-,30+,33+,37-/m0/s1
SMILES: CC1C=CC=C(C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)C
Molecular Formula: C₃₇H₄₇N₃O₁₁
Molecular Weight: 709.8 g/mol

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26,27-Diamino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,24,26-octaen-13-yl] acetate

CAS No.: 62041-01-4

Reference Standards

VCID: VC0141737

Molecular Formula: C₃₇H₄₇N₃O₁₁

Molecular Weight: 709.8 g/mol

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26,27-Diamino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,24,26-octaen-13-yl] acetate - 62041-01-4

CAS No. 62041-01-4
Product Name [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26,27-Diamino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,24,26-octaen-13-yl] acetate
Molecular Formula C₃₇H₄₇N₃O₁₁
Molecular Weight 709.8 g/mol
IUPAC Name [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26,27-diamino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,24,26-octaen-13-yl] acetate
Standard InChI InChI=1S/C37H47N3O11/c1-15-11-10-12-16(2)36(47)40-28-27(39)26(38)23-24(32(28)45)31(44)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)41)19(5)30(43)18(4)29(15)42/h10-15,17-19,22,29-30,33,42-44H,38-39H2,1-9H3/b11-10+,14-13+,16-12+,40-28?/t15-,17+,18+,19+,22-,29-,30+,33+,37-/m0/s1
Standard InChIKey QBRFPWPICDILII-HCAMLCCESA-N
Isomeric SMILES C[C@H]1/C=C/C=C(/C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)\C
SMILES CC1C=CC=C(C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)C
Canonical SMILES CC1C=CC=C(C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)C
Synonyms 3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxorifamycin; 3-Amino-4-iminorifamycin S; 2,7-(Epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan, Rifamycin Deriv.; 3-Amino-4-deoxo-4-iminorifamycin S; 3-Amino-4-deoxy-4-iminorifamycin S; 3-Amino-1,4-dide
PubChem Compound 20844286
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator